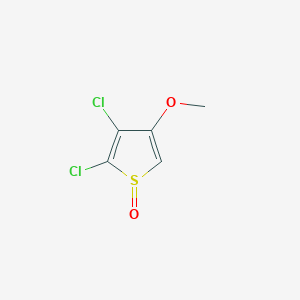
2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one typically involves the chlorination of 4-methoxythiophene followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of hydrogen atoms by chlorine atoms at the 2 and 3 positions of the thiophene ring. The resulting dichlorinated product is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide (H2O2) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or alkyl-substituted thiophenes.
Scientific Research Applications
2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or the induction of oxidative stress, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorothiophene: Lacks the methoxy group, making it less versatile in chemical reactions.
4-Methoxythiophene: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichloro-5-methoxy-1H-1lambda~4~-thiophen-1-one: Similar structure but with a different substitution pattern, leading to distinct properties.
Uniqueness
2,3-Dichloro-4-methoxy-1H-1lambda~4~-thiophen-1-one is unique due to the combination of chlorine and methoxy substituents on the thiophene ring. This specific substitution pattern imparts unique electronic and steric properties, making the compound valuable for various synthetic and research applications.
Properties
CAS No. |
61650-84-8 |
|---|---|
Molecular Formula |
C5H4Cl2O2S |
Molecular Weight |
199.05 g/mol |
IUPAC Name |
2,3-dichloro-4-methoxythiophene 1-oxide |
InChI |
InChI=1S/C5H4Cl2O2S/c1-9-3-2-10(8)5(7)4(3)6/h2H,1H3 |
InChI Key |
AJNFKTYODDWVID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CS(=O)C(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


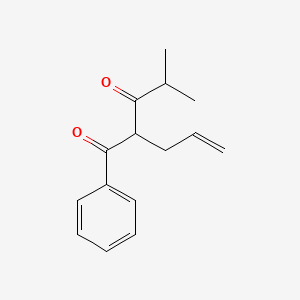
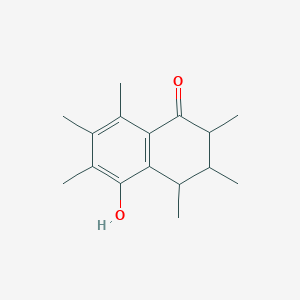
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
![2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine](/img/structure/B14570811.png)
![Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14570812.png)
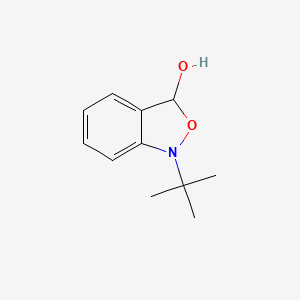

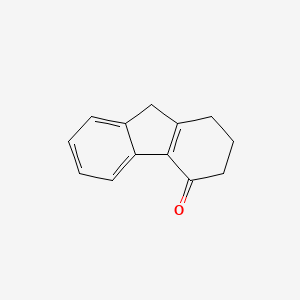
methanone](/img/structure/B14570828.png)
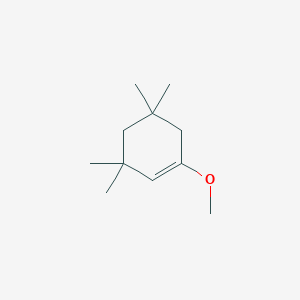
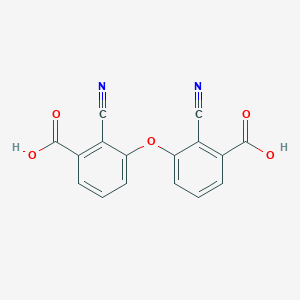
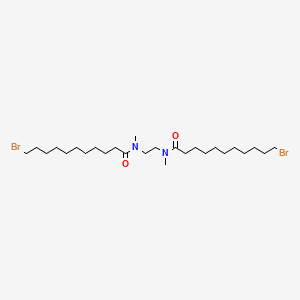
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
